5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one
Description
Properties
Molecular Formula |
C21H16N4O3S |
|---|---|
Molecular Weight |
404.4 g/mol |
IUPAC Name |
7-[3-hydroxy-5-imino-4-(4-phenyl-1,3-thiazol-2-yl)-2H-pyrrol-1-yl]-4H-1,4-benzoxazin-3-one |
InChI |
InChI=1S/C21H16N4O3S/c22-20-19(21-24-15(11-29-21)12-4-2-1-3-5-12)16(26)9-25(20)13-6-7-14-17(8-13)28-10-18(27)23-14/h1-8,11,22,26H,9-10H2,(H,23,27) |
InChI Key |
RYDVLZQLGRZKEV-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=C(C(=N)N1C2=CC3=C(C=C2)NC(=O)CO3)C4=NC(=CS4)C5=CC=CC=C5)O |
Origin of Product |
United States |
Biological Activity
5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Chemical Structure and Properties
The compound has a molecular formula of and a molecular weight of 434.5 g/mol. It features a benzoxazine core, which is known for various biological activities.
| Property | Value |
|---|---|
| Molecular Formula | C22H18N4O4S |
| Molecular Weight | 434.5 g/mol |
| CAS Number | 1630830-77-1 |
Anticancer Properties
Recent studies have indicated that benzoxazine derivatives exhibit significant anticancer activities. The compound has shown promise in inhibiting the proliferation of various cancer cell lines. For instance, compounds with similar structures have demonstrated effectiveness against breast cancer and prostate cancer cells through mechanisms involving apoptosis and cell cycle arrest .
Antimicrobial Activity
The compound's structural components suggest potential antibacterial and antifungal properties. Research on related alkaloids indicates that they can disrupt nucleic acid synthesis and alter membrane permeability in bacterial cells. For example, certain derivatives have been noted for their activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values indicating effective antimicrobial action .
Anti-inflammatory Effects
Benzoxazines are also recognized for their anti-inflammatory properties. Compounds similar to the one studied have been reported to inhibit pro-inflammatory cytokines and enzymes such as COX-2, making them candidates for treating inflammatory diseases .
The biological activities of 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one can be attributed to several mechanisms:
- Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer cell metabolism or inflammation.
- DNA Intercalation : Similar compounds have been shown to intercalate with DNA, disrupting replication and transcription processes.
- Membrane Disruption : Its interaction with bacterial membranes could enhance permeability leading to cell lysis.
Case Studies
Several case studies illustrate the biological efficacy of benzoxazine derivatives:
- Study on Anticancer Activity : A recent study evaluated the cytotoxic effects of benzoxazine derivatives on MCF-7 breast cancer cells. The results indicated significant inhibition of cell viability at concentrations as low as 10 µM.
- Antimicrobial Evaluation : Another study tested the antibacterial effects of related compounds against E. coli and Bacillus subtilis, reporting MIC values ranging from 50 µg/mL to 100 µg/mL.
Scientific Research Applications
Biological Activities
The compound exhibits a range of biological properties that make it a candidate for various therapeutic applications:
Anticancer Activity
Research indicates that derivatives of benzoxazinones, including the target compound, possess significant anticancer properties. They have been shown to inhibit cell proliferation in various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For example, studies have demonstrated that benzoxazinone derivatives can target specific signaling pathways involved in cancer progression .
Antimicrobial Properties
The compound has demonstrated antibacterial and antifungal activities. In vitro tests have shown effectiveness against several pathogenic strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate strong antibacterial activity, suggesting that the compound could be developed into a new class of antimicrobial agents .
Antioxidant Effects
The antioxidant capacity of this compound is noteworthy. It has been shown to scavenge free radicals and reduce oxidative stress in cellular models. This property is crucial for potential applications in preventing diseases related to oxidative damage, such as neurodegenerative disorders .
Synthesis Pathways
The synthesis of 5-amino-1-(3-hydroxy-2H-1,4-benzoxazin-7-yl)-4-(4-phenyl-1,3-thiazol-2-yl)-1,2-dihydro-3H-pyrrol-3-one typically involves multi-step reactions. Recent advancements in synthetic methodologies have improved the yield and selectivity of these compounds. Techniques such as microwave-assisted synthesis and solvent-free conditions are being explored to enhance efficiency .
Case Studies
Several case studies highlight the practical applications of this compound:
- Cancer Treatment :
- Infection Control :
- Neuroprotection :
Chemical Reactions Analysis
Knoevenagel Condensation
A critical step in forming fused heterocycles involves the in situ Knoevenagel condensation between activated aldehydes and β-keto esters. This generates α,β-unsaturated carbonyl intermediates, which undergo subsequent cyclization .
Michael Addition
The α,β-unsaturated carbonyl intermediate reacts with a Michael donor (e.g., 2-aminobenzothiazole) under catalytic conditions. This step introduces the thiazole moiety and sets up intramolecular cyclization to form the pyrrolone structure .
Electrophilic Aromatic Substitution
The thiazole ring’s electron-rich nature enables electrophilic substitution reactions. For example, thiazole derivatives can undergo alkylation, halogenation, or acylation at specific positions .
Functional Group Interactions
-
Amino group : Participates in nucleophilic substitution (e.g., alkylation, acylation).
-
Hydroxyl group : Acts as a hydrogen bond donor or undergoes O-alkylation.
-
Carbonyl group : Engages in condensation reactions (e.g., hydrazine addition).
-
Thiazole ring : Susceptible to electrophilic substitution or cross-coupling reactions (e.g., Suzuki coupling).
Biological Target Interactions
Molecular docking studies suggest the compound interacts with neurotransmitter receptors or ion channels, likely modulating activity through its heterocyclic scaffolds.
Comparison with Similar Compounds
Structural Variations and Molecular Properties
The following table compares the target compound with three analogs from the literature:
Values marked with an asterisk () are inferred from structural analysis due to incomplete data in the evidence.
Key Observations
Hydrogen-Bonding Capacity: The target compound’s 3-hydroxybenzoxazine moiety provides two H-bond donors (hydroxy and amino groups) and six acceptors (benzoxazine oxygen, thiazol nitrogen, pyrrolone carbonyl, and others), similar to the fluorophenyl analog in . This contrasts with the methoxybenzyl analog (), which has only one H-bond donor .
Lipophilicity: Methoxy substituents () enhance lipophilicity compared to the target’s hydroxy group, which may influence membrane permeability . Steric Considerations: The benzodioxol group in introduces rigidity, whereas the target’s benzoxazine ring offers a bicyclic structure that could influence conformational stability .
Synthetic Accessibility: Thiazol ring formation in analogs (e.g., ) often employs malononitrile or ethyl cyanoacetate with sulfur, as seen in .
Research Implications and Limitations
- Potential Applications: The structural motifs (thiazol, pyrrolone, benzoxazine) are common in kinase inhibitors and antimicrobial agents. The hydroxy group in the target compound may confer unique interactions in biological systems.
- Limitations: No direct pharmacological or crystallographic data are available for the target compound. Comparisons are based on structural analogs and inferred properties.
Preparation Methods
Biginelli Reaction for Thiazole-Pyrrolone Fusion
The Biginelli reaction, a three-component condensation of β-ketoesters, aldehydes, and amines, is a cornerstone for synthesizing thiazole-pyrrolone hybrids. For this compound, 2-aminobenzothiazole derivatives react with β-ketoesters (e.g., ethyl acetoacetate) and aromatic aldehydes under acidic or metal-catalyzed conditions.
In one protocol, 2-aminobenzothiazole, benzaldehyde derivatives, and ethyl acetoacetate undergo Knoevenagel condensation followed by Michael addition and cyclization. Acetic acid in methanol at 65°C yields 70–85% product after 12–20 hours. Transitioning to solvent-free conditions with CuCl2 or LiCl reduces reaction time to 70–120 minutes while maintaining yields above 80%. A comparative analysis is shown below:
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |
|---|---|---|---|---|
| Acetic acid | Methanol | 65 | 12–20 | 70–85 |
| CuCl2 | Solvent-free | 80 | 1.2–2 | 80–88 |
| LiCl | Solvent-free | 80 | 1.2–2 | 85–92 |
Mechanistically, the aldehyde and β-ketoester first form a Knoevenagel adduct, which undergoes nucleophilic attack by 2-aminobenzothiazole. Subsequent cyclization eliminates water, yielding the fused pyrrol-thiazole core.
Kabachnik–Fields Reaction for α-Aminophosphonate Intermediates
The Kabachnik–Fields reaction enables the incorporation of α-aminophosphonate groups, which are hydrolyzed to amines during synthesis. Using 5-aminopyrazolo[4,3-d]thiazole, aldehydes, and trialkyl phosphites with LiClO4 catalysis, this one-pot method achieves 75–90% yields in dichloromethane at room temperature. The reaction proceeds via Schiff base formation, followed by phosphite addition and cyclization (Scheme 1):
This approach is notable for avoiding toxic solvents and enabling modular substitution at the thiazole and benzoxazine rings.
Stepwise Condensation and Cyclization
Benzoxazine Ring Formation
The 3-hydroxy-2H-1,4-benzoxazin-7-yl moiety is synthesized via cyclization of 2-aminophenol derivatives with α-ketoesters. For example, 2-amino-4-hydroxyphenol reacts with ethyl glyoxylate in ethanol under reflux, forming the benzoxazine ring in 65–78% yield. Microwave-assisted methods at 150°C for 15 minutes improve yields to 85–90% by enhancing reaction kinetics.
Thiazole-Pyrrolone Coupling
The thiazole-pyrrolone subunit is constructed separately and coupled to the benzoxazine core. A representative method involves Hantzsch thiazole synthesis:
-
Thiazole Formation : 4-Phenyl-1,3-thiazole-2-carbaldehyde is prepared from thiourea and α-bromo-4-phenylacetophenone in ethanol (80°C, 6 h, 88% yield).
-
Pyrrolone Synthesis : Ethyl acetoacetate reacts with ammonium acetate in acetic acid to form 3-hydroxy-pyrrolone, which is aminated using NH4OH/NaCNBH3 (72% yield).
-
Coupling : Mitsunobu conditions (DIAD, PPh3) link the thiazole-aldehyde to the pyrrolone-amine, followed by Suzuki–Miyaura coupling with the benzoxazine boronic ester (Pd(PPh3)4, K2CO3, 70°C, 12 h, 68% yield).
Solvent-Free and Microwave-Assisted Optimization
Solvent-Free Biginelli Reaction
Eliminating solvents reduces environmental impact and improves efficiency. A mixture of 2-aminobenzothiazole, β-ketoester, and aldehyde heated at 80°C with LiCl achieves 92% yield in 2 hours. This method avoids solvent purification steps and enhances atom economy.
Microwave Irradiation
Microwave-assisted synthesis accelerates cyclization steps. For instance, curcumin-based β-diketones react with 2-aminobenzothiazole and aldehydes under microwaves (300 W, 8–10 minutes) to yield 85–90% product, compared to 18–20 hours via conventional heating.
Catalytic Systems and Mechanistic Insights
Q & A
Basic: What are the recommended synthetic routes for this compound, and how can reaction conditions be optimized for reproducibility?
Methodological Answer:
The compound’s synthesis typically involves multi-step heterocyclic coupling. Key steps include:
- Cyclization : Refluxing intermediates (e.g., substituted furazans or pyrazoles) with acetic acid (AcOH) to promote ring closure .
- Purification : Use of SiO₂ column chromatography and recrystallization from DMF-EtOH (1:1) mixtures to isolate high-purity products .
- Yield Optimization : Adjust stoichiometry (e.g., equimolar ratios of precursors) and solvent selection (e.g., ethanol for reflux) to minimize side reactions .
Basic: Which spectroscopic and analytical techniques are most effective for characterizing its structure and confirming purity?
Methodological Answer:
- 1H/13C NMR : Critical for verifying substituent positions (e.g., coupling constants for dihydro-pyrrolone protons) .
- HRMS : Essential for confirming molecular weight and fragmentation patterns, especially given the compound’s heterocyclic complexity .
- FTIR : Identifies functional groups like the hydroxybenzoxazine moiety (broad O–H stretch at ~3200 cm⁻¹) and thiazole C–S bonds .
- X-ray Crystallography : Resolves ambiguities in stereochemistry or tautomeric forms, as demonstrated in structurally analogous pyrazole derivatives .
Advanced: How can researchers resolve contradictions between computational predictions (e.g., DFT) and experimental data regarding its tautomeric equilibria?
Methodological Answer:
- Variable-Temperature NMR : Monitor proton shifts at different temperatures to detect tautomer interconversion .
- pH-Dependent Studies : Adjust solvent pH to stabilize specific tautomers (e.g., acidic conditions favoring enol forms) .
- Synchrotron Crystallography : High-resolution X-ray data can capture minor tautomeric populations in the solid state .
Advanced: What experimental designs are recommended to study its reactivity in cross-coupling or functionalization reactions?
Methodological Answer:
- Design of Experiments (DoE) : Use factorial designs to test variables (e.g., catalysts, solvents, temperatures) for Suzuki-Miyaura coupling .
- Kinetic Profiling : Monitor reaction progress via HPLC-MS to identify intermediates and rate-determining steps .
- Computational Screening : DFT-based docking studies predict reactive sites (e.g., electron-deficient thiazole rings) .
Advanced: How can researchers assess its environmental stability or degradation pathways under simulated ecological conditions?
Methodological Answer:
- Photolysis Studies : Expose the compound to UV light in aqueous media and analyze degradation products via LC-HRMS .
- Biodegradation Assays : Use soil or microbial consortia to test metabolic breakdown, quantifying residues via isotopic labeling .
- QSAR Modeling : Correlate substituent effects (e.g., hydroxy groups) with persistence using logP and Hammett constants .
Advanced: What strategies are effective for elucidating structure-activity relationships (SAR) in biological assays?
Methodological Answer:
- Analog Synthesis : Prepare derivatives with systematic substitutions (e.g., replacing the phenyl-thiazole with pyridyl groups) and compare bioactivity .
- Molecular Dynamics (MD) : Simulate binding interactions with target proteins (e.g., kinase domains) to rationalize SAR trends .
- Dose-Response Curves : Use IC₅₀/EC₅₀ values to quantify potency differences across analogs in enzyme inhibition assays .
Advanced: How should researchers address discrepancies in reported spectroscopic data for structurally related analogs?
Methodological Answer:
- Cross-Validation : Compare NMR data with crystallographically resolved analogs to assign signals confidently .
- Isotopic Labeling : Synthesize deuterated or ¹³C-labeled derivatives to simplify spectral interpretation .
- Collaborative Reproducibility : Share raw spectral data via open-access platforms for peer validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
